molecular formula C23H30O4 B596948 6-Oxo-17|A-estradiol 17-Valerate CAS No. 1313382-51-2

6-Oxo-17|A-estradiol 17-Valerate

Cat. No. B596948
CAS RN: 1313382-51-2
M. Wt: 370.489
InChI Key: RKXZAKLFWUEYOB-RHDNAEHESA-N
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Description

6-Oxo-17|A-estradiol 17-Valerate, also known as 6-oxoestradiol, is a synthetic derivative of the hormone estradiol. It is used as a hormone replacement therapy for menopause symptoms and for treating advanced prostate cancer .


Molecular Structure Analysis

Commercial estradiol 17 β valerate crystallizes in the monoclinic space group P 2 1 with a = 7.36787 (3), b = 19.84900 (6), c = 13.99395 (10) Å, β = 90.6845 (5)°, V = 2046.398 (18) Å 3, and Z = 4 .


Physical And Chemical Properties Analysis

The molecular formula of 6-Oxo-17|A-estradiol 17-Valerate is C23H30O4 and its molecular weight is 370.489 .

Scientific Research Applications

Crystal Structure and Hormone Replacement Therapy Application The crystal structure of estradiol 17β valerate, a closely related compound, has been analyzed, revealing its crystallization in the monoclinic space group and its application in hormone replacement therapy for menopause symptoms and advanced prostate cancer treatment. This structural analysis contributes to understanding the compound's physical properties and therapeutic potential (Wheatley et al., 2018).

Neuroprotective Potential in Parkinson's Disease Research on estrogen and selective estrogen receptor modulators (SERMs) indicates that certain compounds, including 17β-estradiol, might have a beneficial effect in Parkinson's disease by ameliorating behavioral and biochemical alterations induced by neurotoxic agents. These findings suggest the potential neuroprotective role of estrogenic compounds in neurodegenerative diseases (Baraka et al., 2011).

Conformational Analysis and Estrogen Receptor Interaction The conformational and vibrational analysis of Estradiol 17β valerate, focusing on its phase transition and interaction with the estrogen receptor, suggests its inhibitive and agonist nature. This research enhances understanding of the compound's biochemical mechanisms and potential therapeutic applications (Pandey et al., 2021).

Mechanism of Action

Target of Action

The primary target of 6-Oxo-17|A-estradiol 17-Valerate, also known as [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] pentanoate, is the Estrogen Receptor (ER) . The ER has two subtypes, ERα and ERβ, which are located in various tissues including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

6-Oxo-17|A-estradiol 17-Valerate is a pro-drug ester of Estradiol . As a pro-drug of estradiol, it has the same downstream effects within the body through binding to the ER . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol .

Pharmacokinetics

The pharmacokinetics of 6-Oxo-17|A-estradiol 17-Valerate, including its bioavailability, metabolism, biological half-life, and other parameters, differ by route of administration . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity .

Result of Action

The molecular and cellular effects of 6-Oxo-17|A-estradiol 17-Valerate’s action are primarily due to its estrogenic activity. It can inhibit fertility and suppress sex hormone production in both women and men . It is used to treat some effects of menopause, hypoestrogenism, androgen-dependent carcinoma of the prostate, and in combination products for endometriosis and contraception .

Action Environment

Environmental factors such as the presence of other hormones, the overall health status of the individual, and the presence of other drugs can influence the compound’s action, efficacy, and stability. For example, the application of sunscreen or lotion can alter the C max of estradiol . Furthermore, the solid state forms of the compound can be influenced by factors such as particle size and conditions .

Safety and Hazards

Estradiol valerate is suspected of causing cancer and may damage fertility or the unborn child. It may cause harm to breast-fed children and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O4/c1-3-4-5-22(26)27-21-9-8-19-17-13-20(25)18-12-14(24)6-7-15(18)16(17)10-11-23(19,21)2/h6-7,12,16-17,19,21,24H,3-5,8-11,13H2,1-2H3/t16-,17-,19+,21+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXZAKLFWUEYOB-RHDNAEHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1CCC2C1(CCC3C2CC(=O)C4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-17|A-estradiol 17-Valerate

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